

# 5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **5-Methylfuran-2-boronic acid**

Cat. No.: **B151840**

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An in-depth examination of the molecular structure, properties, synthesis, and applications of **5-Methylfuran-2-boronic acid**, a key building block in modern organic synthesis and drug discovery.

## Introduction

**5-Methylfuran-2-boronic acid**, a member of the versatile family of organoboron compounds, has emerged as a significant building block for researchers, scientists, and drug development professionals. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceuticals and biologically active compounds. The furan moiety, a common heterocycle in natural products and medicinal chemistry, coupled with the reactive boronic acid group, makes this compound a valuable synthon for accessing novel chemical entities.

## Molecular Structure and Physicochemical Properties

The molecular structure of **5-Methylfuran-2-boronic acid** consists of a furan ring substituted with a methyl group at the 5-position and a boronic acid group [-B(OH)<sub>2</sub>] at the 2-position.

Molecular Formula: C<sub>5</sub>H<sub>7</sub>BO<sub>3</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Weight: 125.92 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

IUPAC Name: (5-Methylfuran-2-yl)boronic acid

CAS Number: 62306-79-0[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Synonyms: 5-Methyl-2-furanboronic acid, (5-Methyl-2-furyl)boronic acid[\[1\]](#)[\[2\]](#)[\[5\]](#)

A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Appearance	White to yellow powder	<a href="#">[5]</a>
Melting Point	72-77 °C	<a href="#">[5]</a>
Boiling Point	264.365 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.197 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	113.684 °C	<a href="#">[5]</a>
pKa (Predicted)	8.61 ± 0.53	<a href="#">[5]</a>

## Synthesis of 5-Methylfuran-2-boronic Acid

A common synthetic route to **5-Methylfuran-2-boronic acid** involves the lithiation of 2-methylfuran followed by reaction with a trialkyl borate and subsequent acidic workup. While a specific peer-reviewed protocol for this exact compound is not readily available, a general and plausible experimental procedure based on established methods for analogous furan boronic acids is detailed below.

## Experimental Protocol: Synthesis

Materials:

- 2-Methylfuran
- n-Butyllithium (n-BuLi) in hexanes

- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 2 M
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methylfuran (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
- Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C.
- After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by recrystallization from an appropriate solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield **5-Methylfuran-2-boronic acid** as a solid.

## Characterization Data

The identity and purity of synthesized **5-Methylfuran-2-boronic acid** can be confirmed using various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl protons, and the acidic protons of the boronic acid group. Spectral data for **5-Methylfuran-2-boronic acid** is available in public databases.[\[6\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms of the 5-methylfuran ring.
- $^{11}\text{B}$  NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with a chemical shift that is indicative of the trivalent boron center.

### Infrared (IR) Spectroscopy

The IR spectrum of **5-Methylfuran-2-boronic acid** will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the boronic acid hydroxyl groups (around  $3300\text{ cm}^{-1}$ ), C-H stretching for the furan ring and methyl group (around  $3100\text{-}2850\text{ cm}^{-1}$ ), C=C stretching of the furan ring (around  $1600\text{-}1450\text{ cm}^{-1}$ ), and a strong B-O stretching band (around  $1350\text{ cm}^{-1}$ ).

### Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **5-Methylfuran-2-boronic acid**. Electrospray ionization (ESI) is a suitable technique. The mass spectrum may show the molecular ion peak  $[\text{M}]^+$  or adducts such as  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ .[\[2\]](#) It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may also be observed in the mass spectrum.

# Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **5-Methylfuran-2-boronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl compounds.<sup>[3][7][8][9]</sup> This palladium-catalyzed reaction is a powerful tool in the synthesis of numerous compounds with applications in pharmaceuticals and materials science.

## General Experimental Workflow

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using **5-Methylfuran-2-boronic acid**.

### Materials:

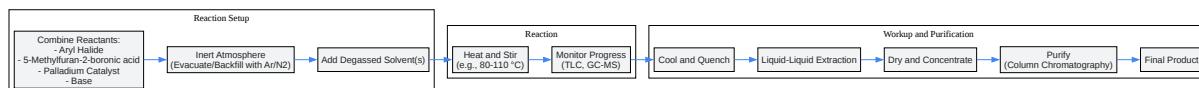
- **5-Methylfuran-2-boronic acid** (1.2 eq)
- Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) (2.0 eq)
- Solvent (e.g., toluene, dioxane, DMF, often with water)

### Procedure:

- To a Schlenk flask are added the aryl halide, **5-Methylfuran-2-boronic acid**, the palladium catalyst, and the base.
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Degassed solvent(s) are added via syringe.
- The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
- The layers are separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous  $MgSO_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## Logical Workflow for Suzuki-Miyaura Coupling



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry. The incorporation of a boronic acid moiety can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. Furan-containing compounds are also prevalent in a wide range of biologically active molecules. The combination of these two features in **5-Methylfuran-2-boronic acid** makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its use in the construction of complex molecular architectures allows for the exploration of new chemical space in the quest for innovative medicines. For instance, furan-boronic acid derivatives are used as intermediates in the synthesis of targeted therapy drugs.[10]

## Conclusion

**5-Methylfuran-2-boronic acid** is a versatile and valuable reagent in modern organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

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